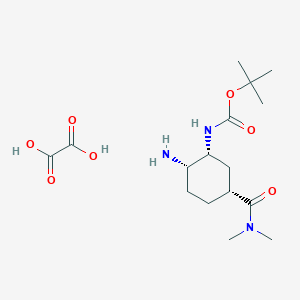![molecular formula C15H24N5O5P B12925167 2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-88-7](/img/structure/B12925167.png)
2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a phosphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving hydroxymethyl groups.
Attachment of the Phosphonate Group: The phosphonate group is introduced through a phosphorylation reaction, often using diethyl phosphite as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Wissenschaftliche Forschungsanwendungen
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphate
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphite
Uniqueness
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphonate group. This unique structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
90012-88-7 |
|---|---|
Molekularformel |
C15H24N5O5P |
Molekulargewicht |
385.36 g/mol |
IUPAC-Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H24N5O5P/c1-3-23-26(22,24-4-2)7-10-5-12(25-11(10)6-21)20-9-19-13-14(16)17-8-18-15(13)20/h8-12,21H,3-7H2,1-2H3,(H2,16,17,18)/t10-,11-,12-/m1/s1 |
InChI-Schlüssel |
UEXZRLXHQWFRLC-IJLUTSLNSA-N |
Isomerische SMILES |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)OCC |
Kanonische SMILES |
CCOP(=O)(CC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


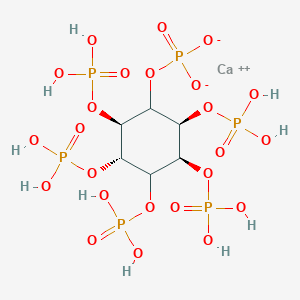
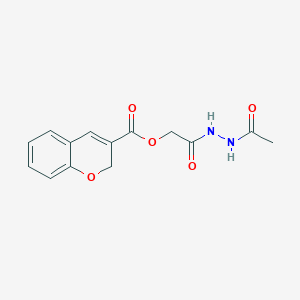
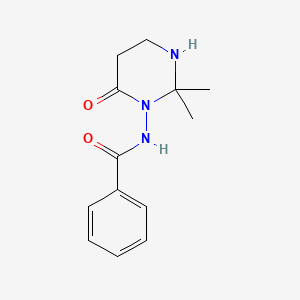

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)


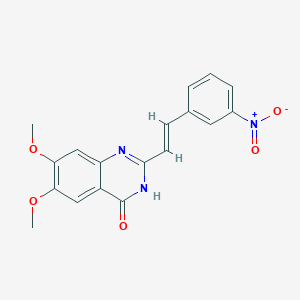
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
![4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12925170.png)
